

Application of Methyl 3-amino-4-methylthiophene-2-carboxylate in agrochemical synthesis.

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Compound of Interest

Compound Name: *Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate*

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Application of Methyl 3-amino-4-methylthiophene-2-carboxylate in Agrochemical Synthesis

Introduction

Methyl 3-amino-4-methylthiophene-2-carboxylate is a versatile heterocyclic building block in organic synthesis. Its unique arrangement of amino, methyl, and ester functional groups on a thiophene core makes it a valuable precursor for the synthesis of a variety of biologically active molecules, including those with applications in the agrochemical sector.^{[1][2]} The reactivity of the amino group allows for the construction of diverse molecular scaffolds, leading to the development of novel fungicides, herbicides, and insecticides. This document provides detailed application notes and protocols for the use of Methyl 3-amino-4-methylthiophene-2-carboxylate in the synthesis of agrochemicals, with a specific focus on bactericides.

Application in the Synthesis of Bactericides: 3-Phenylpropanamide Acylhydrazone Derivatives

A notable application of Methyl 3-amino-4-methylthiophene-2-carboxylate in agrochemical synthesis is as a starting material for the preparation of 3-phenylpropanamide derivatives containing an acylhydrazone moiety. These compounds have demonstrated significant in vitro activity against *Xanthomonas oryzae* pv. *oryzae* (Xoo), the causal agent of bacterial leaf blight in rice, a disease of considerable economic importance in agriculture.

Biological Activity

A series of 3-phenylpropanamide derivatives with acylhydrazone units, synthesized from Methyl 3-amino-4-methylthiophene-2-carboxylate, have been evaluated for their bactericidal activity. The results, summarized in the table below, highlight the potential of these compounds as effective agrochemical agents.^[3]

Compound	R Group	EC50 (µg/mL) for Xoo
III8	2,4-Cl	7.1
III17	2-F, 4-Cl	8.8
III22	2-Br	9.5
III34	2-CF3	4.7
Ningnanmycin (Control)	-	58.6

Table 1: In vitro bactericidal activity of selected 3-phenylpropanamide acylhydrazone derivatives against *Xanthomonas oryzae* pv. *oryzae* (Xoo).^[3]

Experimental Protocols

The synthesis of these bactericidal compounds involves a multi-step process, beginning with the hydrazinolysis of Methyl 3-amino-4-methylthiophene-2-carboxylate to form a key carbohydrazide intermediate. This is followed by condensation with functionalized aldehydes to yield the final N-acylhydrazone derivatives.^[3]

1. Synthesis of 3-amino-4-methylthiophene-2-carbohydrazide (Intermediate 10)

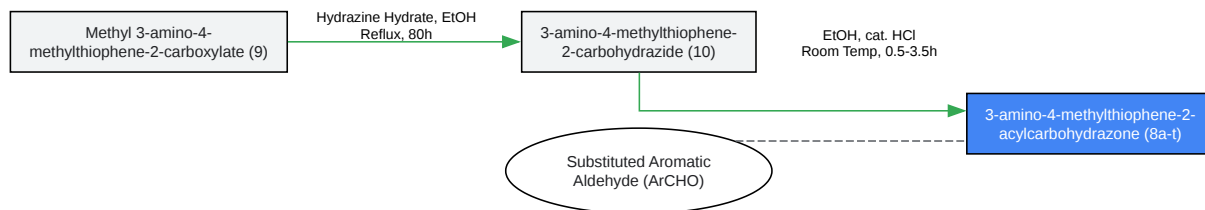
- Reagents: Methyl 3-amino-4-methylthiophene-2-carboxylate (9), Hydrazine hydrate (80%), Ethanol.

- Procedure:
 - To a solution of Methyl 3-amino-4-methylthiophene-2-carboxylate (9) in ethanol, add an excess of 80% hydrazine hydrate.
 - Reflux the reaction mixture at 80°C for 80 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture and pour it into ice water.
 - Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 3-amino-4-methylthiophene-2-carbohydrazide (10). The reported yield is 74.1%.^[3]

2. General Synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones (Target Compounds 8a-t)

- Reagents: 3-amino-4-methylthiophene-2-carbohydrazide (10), substituted aromatic aldehydes (ArCHO), Ethanol, Catalytic amount of Hydrochloric acid (HCl).
- Procedure:
 - Dissolve 3-amino-4-methylthiophene-2-carbohydrazide (10) in ethanol.
 - Add the desired substituted aromatic aldehyde to the solution.
 - Add a catalytic amount of concentrated hydrochloric acid.
 - Stir the reaction mixture at room temperature for a period ranging from 30 minutes to 3.5 hours.
 - Monitor the reaction by TLC.
 - Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography. The reported yields for these compounds are in the range of 42.4% to 95.5%.^[3]

Synthesis Workflow



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Caption: Synthetic pathway for 3-amino-4-methylthiophene-2-acylcarbohydrazones.

Broader Applications in Agrochemical Synthesis

The utility of Methyl 3-amino-4-methylthiophene-2-carboxylate extends beyond the synthesis of bactericides. The thiophene scaffold is a key component in various other classes of agrochemicals.

Potential in Fungicide and Herbicide Development

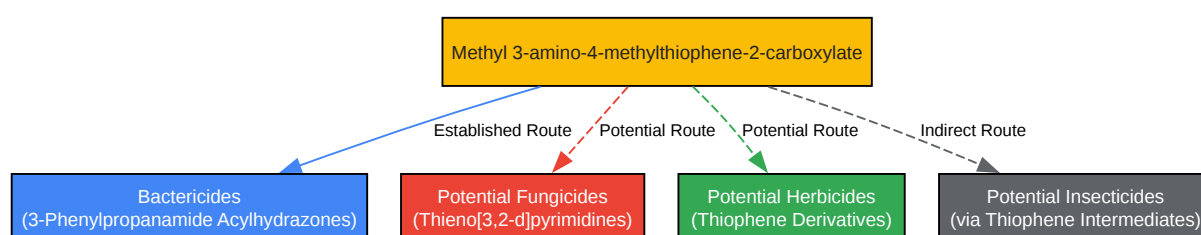
Thieno[3,2-d]pyrimidines, which can be synthesized from aminothiophene precursors, are a class of heterocyclic compounds with a broad spectrum of biological activities. Literature suggests that derivatives of thienopyrimidines have been investigated for their potential as fungicides and herbicides. The synthesis of these compounds often involves the cyclization of an appropriately substituted aminothiophene with reagents such as formamide or other one-carbon synthons.

Precursor for Insecticidal Compounds

While direct synthesis routes from Methyl 3-amino-4-methylthiophene-2-carboxylate are less commonly reported for insecticides, the broader class of substituted thiophenes are crucial intermediates. For instance, halogenated 2-thiophenecarboxylic acid derivatives are building blocks for a new family of 1,2,4-triazole insecticides. Although this may require modification of the starting material, it highlights the importance of the thiophene core in the development of

novel insecticidal agents. The 1,2,4-triazole ring system is a well-established pharmacophore in many commercial pesticides.

Logical Relationship of Applications



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Caption: Potential agrochemical applications of the title compound.

Conclusion

Methyl 3-amino-4-methylthiophene-2-carboxylate is a valuable and versatile starting material for the synthesis of a range of agrochemicals. Its demonstrated application in the creation of potent bactericides against *Xanthomonas oryzae* pv. *oryzae* underscores its importance. Furthermore, its potential as a precursor for other classes of agrochemicals, including fungicides, herbicides, and insecticides, makes it a compound of significant interest for researchers and professionals in the field of agrochemical development. The synthetic protocols provided herein offer a foundation for the exploration and optimization of new agrochemical entities based on this thiophene scaffold.

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